4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide
説明
特性
IUPAC Name |
4-[[2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S/c23-19(30)13-6-8-14(9-7-13)25-18(29)10-16-12-32-22-26-20-17(21(31)27(16)22)11-24-28(20)15-4-2-1-3-5-15/h1-9,11,16H,10,12H2,(H2,23,30)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTRWQCNZRHQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity by reviewing available literature and research findings.
Structural Overview
The compound features a unique structure composed of multiple heterocyclic rings, which are often associated with various pharmacological properties. The presence of the pyrazolo , thiazolo , and pyrimidin moieties suggests potential interactions with biological targets, making it a candidate for further investigation.
Antimicrobial Activity
Research indicates that derivatives of compounds containing thiazole and pyrazole rings exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low micromolar range .
Antitumor Activity
The structural components of the compound suggest potential antitumor activity. Pyrazolo[3,4-d]thiazoles have been identified as promising candidates in cancer therapy due to their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. For example, similar compounds have been evaluated for their inhibitory effects on DNA gyrase and other critical enzymes involved in bacterial replication. The binding interactions of these compounds often involve hydrogen bonds and pi-stacking interactions that enhance their inhibitory potency .
Case Studies
- Antibacterial Efficacy : A study focused on thiazolo[4,5-b]pyridine derivatives demonstrated that certain modifications could lead to enhanced antibacterial activity. The most active compound was found to interact strongly with DNA gyrase, highlighting the importance of structural configuration in determining biological efficacy .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of similar compounds on human cell lines (e.g., HaCat and Balb/c 3T3). Results indicated promising cytotoxicity profiles, suggesting that these compounds could be developed into potential therapeutic agents for cancer treatment .
Data Table: Biological Activities of Related Compounds
類似化合物との比較
Key Observations:
Core Heterocycles: Compound A and its analogues (e.g., Compound 14) share the pyrazolo-thiazolo-pyrimidinone core, which is absent in benzooxazinone (7a-c) or pyrazolo[1,5-a]pyrimidine derivatives .
Substituent Diversity: The benzamide group in Compound A contrasts with the isopropylphenyl group in its CAS-registered analogue, suggesting tunable hydrophobicity .
Synthetic Routes :
- Cyclization with H₂SO₄ is critical for forming the thiazolo ring in Compound A , whereas 7a-c rely on Cs₂CO₃-mediated coupling, favoring milder conditions .
Physicochemical and Functional Implications
- Solubility : The benzamide group in Compound A likely improves aqueous solubility compared to Compound 14 (4-chlorophenyl) or the isopropylphenyl analogue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
